2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a piperazine ring attached to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a halogenated pyrimidine derivative with a methylthiol reagent, often in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.
Formation of the thiadiazole moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitutions.
Major Products
Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of the thiadiazole ring.
Substituted pyrimidines: From various substitution reactions on the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study the function of biological molecules and pathways.
Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Industrial Applications: It could be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine would depend on its specific target in the body. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Interaction: It could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Lacks the thiadiazole moiety.
4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine: Lacks the methylsulfanyl group.
2-(methylsulfanyl)-4-(1,2,5-thiadiazol-3-yl)pyrimidine: Lacks the piperazine ring.
Uniqueness
The presence of both the thiadiazole and piperazine moieties, along with the methylsulfanyl group, makes 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine unique. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S2/c1-18-11-12-3-2-9(14-11)16-4-6-17(7-5-16)10-8-13-19-15-10/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCKSRYHKLWWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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